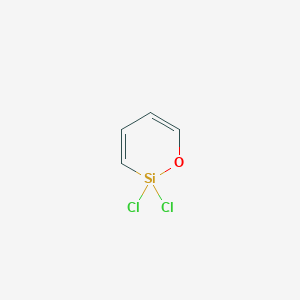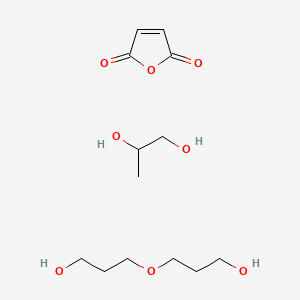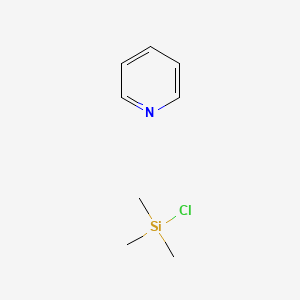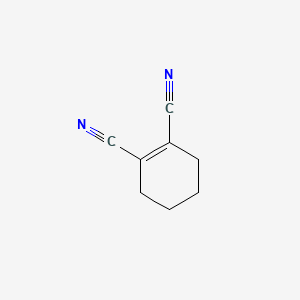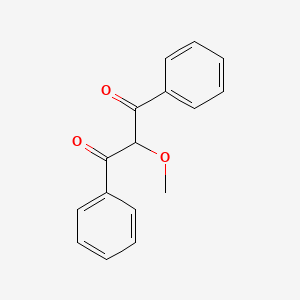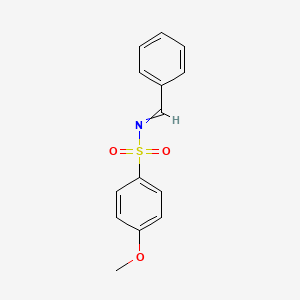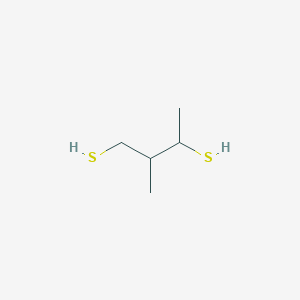![molecular formula C20H20F3NO4 B14645610 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate CAS No. 55688-39-6](/img/structure/B14645610.png)
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound consists of a dioxolane ring, a trifluoromethyl group, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate typically involves multiple steps, starting with the preparation of the dioxolane ring and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the dioxolane ring can be synthesized through the reaction of acetone with glycerol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s dioxolane ring and benzoate ester also contribute to its overall activity by providing structural stability and facilitating interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate: Another related compound with different ester functionality, leading to variations in chemical behavior and uses.
Uniqueness
What sets (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for use in various scientific and industrial applications .
Propiedades
Número CAS |
55688-39-6 |
|---|---|
Fórmula molecular |
C20H20F3NO4 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C20H20F3NO4/c1-19(2)27-12-15(28-19)11-26-18(25)16-8-3-4-9-17(16)24-14-7-5-6-13(10-14)20(21,22)23/h3-10,15,24H,11-12H2,1-2H3 |
Clave InChI |
SSVCDEYKPPQRCM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

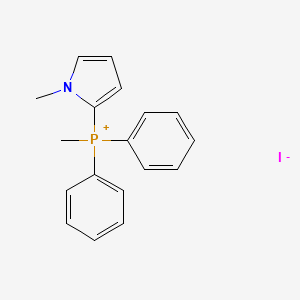
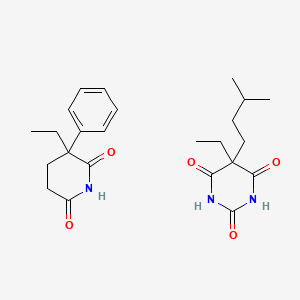
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

